molecular formula C17H21N5O2 B14089641 5-butyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

5-butyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No.: B14089641
M. Wt: 327.4 g/mol
InChI Key: WPQJSMUMMWYHMN-UHFFFAOYSA-N
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Description

5-butyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines pyrimidine and pyrazole moieties, which are known for their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of p-toluenesulfonic acid as a catalyst . This reaction proceeds under solvent-free conditions, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

5-butyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-butyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-butyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione stands out due to its unique combination of pyrimidine and pyrazole rings, which confer distinct biological activities. Its synthesis under solvent-free conditions also highlights its environmentally friendly production method.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

5-butyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

InChI

InChI=1S/C17H21N5O2/c1-5-6-7-12-11(4)20-15-13(14(12)23)16(24)22(21-15)17-18-9(2)8-10(3)19-17/h8H,5-7H2,1-4H3,(H2,20,21,23)

InChI Key

WPQJSMUMMWYHMN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC2=C(C1=O)C(=O)N(N2)C3=NC(=CC(=N3)C)C)C

Origin of Product

United States

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